Benzo[d]thiazole-7-carboxylic acid is a heterocyclic compound characterized by a benzothiazole ring fused with a carboxylic acid group at the 7-position. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of benzo[d]thiazole-7-carboxylic acid contributes to its potential as a building block in the synthesis of various bioactive molecules.
Benzo[d]thiazole-7-carboxylic acid can be synthesized from readily available starting materials such as 2-aminothiophenol and diethyl oxalate through various synthetic pathways. Its derivatives have been explored for their anti-tubercular properties and other pharmacological activities, making it a subject of interest in medicinal chemistry .
Benzo[d]thiazole-7-carboxylic acid is classified as:
The synthesis of benzo[d]thiazole-7-carboxylic acid typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reagents used, are crucial for optimizing yield and purity. For instance, refluxing in ethanol or using microwave-assisted methods can enhance reaction efficiency and reduce synthesis time .
Benzo[d]thiazole-7-carboxylic acid features a fused bicyclic structure comprising a benzene ring and a thiazole ring. The carboxylic acid group is attached at the 7-position of the benzothiazole.
Benzo[d]thiazole-7-carboxylic acid can participate in various chemical reactions:
The reactivity of the carboxylic acid group allows for further derivatization, which is essential for developing new pharmaceuticals .
The mechanism of action for compounds derived from benzo[d]thiazole-7-carboxylic acid often involves interaction with specific biological targets:
In vitro studies have demonstrated that some derivatives possess low micromolar inhibitory concentrations against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents .
Relevant analyses include spectroscopic methods (NMR, IR) used to confirm structure and purity during synthesis .
Benzo[d]thiazole-7-carboxylic acid and its derivatives are utilized in various scientific fields:
Research continues into expanding the applications of this compound through novel synthetic routes and exploring its biological activities further .
Benzo[d]thiazole-7-carboxylic acid (CAS: 677304-83-5) possesses a distinctive bicyclic architecture featuring a benzene ring fused with a thiazole moiety, creating a planar, conjugated system with significant electronic delocalization. The molecular formula (C₈H₅NO₂S) reflects the compound's heteroatom diversity, containing nitrogen, oxygen, and sulfur atoms strategically positioned within the ring system. The carboxylic acid functional group is specifically attached at the 7-position of the benzothiazole core, corresponding to the meta position relative to the thiazole nitrogen when considering the benzene ring [1].
The thiazole ring introduces substantial electronic heterogeneity. The sulfur atom contributes its lone electron pairs to the aromatic π-system, while the imine-type nitrogen (sp²-hybridized) acts as a π-electron acceptor. This electronic asymmetry creates a dipole moment across the thiazole ring and significantly influences the compound's reactivity and intermolecular interaction capabilities. The carboxylic acid substituent further enhances this polarization, creating an electron-deficient region near the acid functionality while the thiazole sulfur retains relative electron richness [1] [7].
Table 1: Fundamental Molecular Properties of Benzo[d]thiazole-7-carboxylic Acid
| Property | Value | Description/Implication |
|---|---|---|
| Molecular Formula | C₈H₅NO₂S | Elemental composition confirming heteroatom presence |
| Molecular Weight | 179.20 g/mol | Computed from atomic masses |
| IUPAC Name | 1,3-benzothiazole-7-carboxylic acid | Systematic chemical nomenclature |
| CAS Registry Number | 677304-83-5 | Unique chemical identifier |
| SMILES | C1=CC(=C2C(=C1)N=CS2)C(=O)O | Line notation depicting atomic connectivity |
| Topological Polar Surface Area (TPSA) | 78.43 Ų | Indicates hydrogen bonding capacity and potential permeability |
| LogP (Consensus) | 1.75 | Moderate lipophilicity balancing solubility and permeability |
Computational analyses predict moderate lipophilicity (Consensus LogP ≈ 1.75) and good gastrointestinal absorption, while blood-brain barrier permeation is unlikely. The compound exhibits relatively high water solubility for a heterocyclic system (predicted ESOL LogS = -2.64, equivalent to 0.413 mg/mL) attributable to the ionizable carboxylic acid group [4]. The planar structure facilitates π-π stacking interactions, which is evident in the crystal packing observed in related benzothiazole derivatives where molecules form stacked columns [1] [5]. This stacking behavior is crucial in materials science applications and influences solid-state properties relevant to pharmaceutical formulation.
The benzothiazole core itself is recognized as a privileged scaffold in medicinal chemistry and materials science due to its balanced electronic properties, metabolic stability, and capacity for diverse non-covalent interactions (van der Waals, hydrogen bonding via N and S atoms, π-stacking) [7]. Its presence in FDA-approved drugs like Riluzole (for ALS) and Flutemetamol (amyloid imaging in Alzheimer's disease) underscores its biological relevance and safety profile as a structural component [7].
Table 2: Clinically Approved Pharmaceuticals Containing the Benzothiazole Scaffold
| Drug Name | Therapeutic Target/Use | Year Approved | Significance |
|---|---|---|---|
| Riluzole | Sodium channels (Amyotrophic Lateral Sclerosis) | 1995 | First FDA-approved drug for ALS treatment |
| Flutemetamol | Amyloid-β plaques (Alzheimer's diagnostics) | 2013 | PET imaging tracer for neurodegenerative disease diagnosis |
| Quizartinib | FLT3-ITD (Acute Myeloid Leukemia) | 2019 | Targeted therapy for specific AML mutations |
The introduction of a carboxylic acid group (-COOH) at the 7-position of the benzothiazole ring transforms the molecule from a simple heterocycle into a versatile synthetic intermediate. This functionalization serves multiple critical roles in chemical synthesis and molecular design:
The history of benzo[d]thiazole-7-carboxylic acid is intertwined with the broader development of benzothiazole chemistry and the exploration of functionalized heterocycles:
Table 3: Key Historical Milestones in Benzothiazole-7-carboxylic Acid Chemistry
| Time Period | Milestone | Significance |
|---|---|---|
| 1873 | Claus observes reaction of aniline with S₂Cl₂ yielding colored product | Early precursor observation to Herz reaction |
| 1913-1923 | Richard Herz patents/publishes the Herz reaction forming benzodithiazolium salts | Established foundational synthesis route to benzothiazole-related scaffolds |
| Mid-20th Century | Development of benzothiazole dyes and functionalization chemistry | Established benzothiazoles as valuable industrial chemicals; methods for carboxylation explored |
| 1995 | FDA approval of Riluzole (benzothiazole drug) for ALS | Validated benzothiazole scaffold as therapeutically relevant |
| ~2010 | Commercial availability of Benzo[d]thiazole-7-carboxylic acid (CAS 677304-83-5) | Enabled widespread access for research and development [1] |
| 2011/2012 | Report of highly active fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylates as plant activators | Demonstrated superiority over BTH; highlighted role of carboxylate derivatives in agrochemistry [3] |
| 2020s | Exploration in materials science (MOFs, organic electronics) & targeted bioactive hybrids | Expanding applications beyond traditional medicinal/agrochemical roles into advanced materials |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: